molecular formula C8H13Cl3N2O B1446520 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride CAS No. 1185770-65-3

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride

Cat. No.: B1446520
CAS No.: 1185770-65-3
M. Wt: 259.6 g/mol
InChI Key: PAQQQGWUVIFWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride is a chemical compound known for its unique structure and properties. It features a phenol ring substituted with aminomethyl groups at the 2 and 6 positions and a chlorine atom at the 4 position. The compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorophenol.

    Formylation: The 4-chlorophenol undergoes formylation to introduce formyl groups at the 2 and 6 positions.

    Reduction: The formyl groups are then reduced to aminomethyl groups using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or alkyl-substituted phenols.

Scientific Research Applications

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(Aminomethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and properties.

    4-chloro-2,6-dimethylphenol: Substituted with methyl groups instead of aminomethyl groups, leading to distinct chemical behavior.

Uniqueness

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride is unique due to the combination of aminomethyl and chlorine substituents on the phenol ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.

Properties

IUPAC Name

2,6-bis(aminomethyl)-4-chlorophenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQQQGWUVIFWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)O)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride
Reactant of Route 2
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride
Reactant of Route 5
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride
Reactant of Route 6
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.